Z-D-Dbu(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

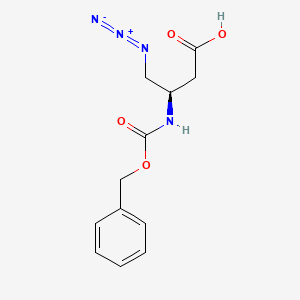

(3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBFMNJJEQRLIV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Dbu(N3)-OH: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Dbu(N3)-OH is a specialized amino acid derivative that serves as a critical building block in modern bioconjugation chemistry. Its unique architecture, featuring a terminal azide group, a carboxylic acid, and a benzyloxycarbonyl (Z) protected amine, makes it an invaluable tool for the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). The azide moiety allows for highly specific and efficient "click" chemistry reactions, enabling the precise attachment of payloads to antibodies or other targeting molecules. This technical guide provides a comprehensive overview of the known properties of this compound, outlines a plausible synthetic route, details its application in ADC development with experimental protocols, and illustrates the underlying biological pathways.

Core Properties of this compound

This compound, systematically named (2R)-4-azido-2-[(benzyloxy)carbonylamino]butanoic acid, is a non-natural amino acid derivative. The key functional groups are the azide (-N3) for bioorthogonal conjugation, the carboxylic acid (-OH) for peptide bond formation or further derivatization, and the benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amine.[1]

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers, as specific characterization in peer-reviewed literature is limited. The following table summarizes the available data.

| Property | Value |

| Systematic Name | (2R)-4-azido-2-[(benzyloxy)carbonylamino]butanoic acid |

| Molecular Formula | C12H14N4O4 |

| Molecular Weight | 278.26 g/mol |

| CAS Number | 1931958-82-5 |

| Appearance | White to off-white solid |

| Solubility | 10 mM in DMSO |

| SMILES | O=C(O)C--INVALID-LINK--CN=[N+]=[N-] |

Structural Features and Reactivity

The core utility of this compound lies in its azide group.[2] This functional group is largely inert to biological molecules and reaction conditions, making it a bioorthogonal handle.[3] It can undergo highly specific cycloaddition reactions with alkynes. The two primary forms of this "click chemistry" are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) salt.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. This is the preferred method for conjugations involving live cells or delicate proteins where copper toxicity is a concern.[4]

The benzyloxycarbonyl (Z) group is a standard amine protecting group in peptide synthesis, stable under many conditions but readily removed by hydrogenolysis or strong acids.[5]

Synthesis of this compound

Plausible Synthetic Pathway

A likely precursor for this compound is Nα-Z-D-glutamine. The synthesis could proceed as follows:

-

Hofmann Rearrangement: Nα-Z-D-glutamine is treated with a reagent like [bis(trifluoroacetoxy)iodo]benzene to induce a Hofmann rearrangement of the side-chain amide to a primary amine, yielding Nα-Z-D-2,4-diaminobutyric acid (Z-D-Dbu-OH).

-

Diazotization and Azide Substitution: The newly formed side-chain amine is then converted to an azide. This can be achieved through a diazo transfer reaction using a reagent such as imidazole-1-sulfonyl azide hydrochloride under basic conditions.

This two-step process would convert the readily available Z-protected glutamine into the desired azido-functionalized product.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a linker component in the synthesis of ADCs. In this context, it is first coupled to a cytotoxic payload, and the resulting azide-functionalized payload is then conjugated to an antibody that has been engineered to contain a strained alkyne.

General Mechanism of Action of an ADC

The therapeutic action of an ADC involves several key steps, as illustrated in the signaling pathway diagram below.

Experimental Protocol: ADC Synthesis using SPAAC

This protocol describes a general method for conjugating an azide-functionalized payload (prepared using this compound) to a monoclonal antibody (mAb) functionalized with a strained alkyne like dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-functionalized monoclonal antibody (DBCO-mAb) in phosphate-buffered saline (PBS), pH 7.4.

-

Azide-functionalized payload (N3-Linker-Payload) stock solution in anhydrous DMSO.

-

PBS (pH 7.4).

-

Amicon Ultra centrifugal filter units for buffer exchange and purification.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the N3-Linker-Payload in anhydrous DMSO at a concentration of 10-20 mM.

-

Prepare the DBCO-mAb solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

-

Conjugation Reaction:

-

In a sterile microcentrifuge tube, add the required volume of the DBCO-mAb solution.

-

Add the N3-Linker-Payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the azide-payload over the antibody is typically used to drive the reaction to completion.

-

Gently mix the solution by pipetting up and down. Do not vortex, as this can denature the antibody.

-

Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle agitation. Protect from light if any components are light-sensitive.

-

-

Purification of the ADC:

-

Following incubation, purify the ADC from unreacted payload and solvent using a centrifugal filter unit appropriate for the antibody's molecular weight (e.g., 30 kDa or 50 kDa MWCO).

-

Add PBS to the reaction mixture to dilute the DMSO concentration.

-

Transfer the diluted mixture to the centrifugal filter unit and centrifuge according to the manufacturer's instructions.

-

Discard the flow-through.

-

Wash the retentate (the ADC) by adding fresh PBS to the filter unit and repeating the centrifugation. Repeat this washing step 3-5 times to ensure complete removal of the unreacted payload.

-

After the final wash, recover the purified ADC by inverting the filter unit into a clean collection tube and centrifuging for a short duration.

-

-

Characterization of the ADC:

-

Determine the final concentration of the ADC using a protein concentration assay (e.g., BCA assay or measuring absorbance at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance peak), Hydrophobic Interaction Chromatography (HIC-HPLC), or Mass Spectrometry (MS).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of an ADC using the SPAAC reaction.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its azide functionality provides a bioorthogonal handle for the precise and efficient construction of complex biomolecules like ADCs through click chemistry. While detailed public data on this specific compound is sparse, its structural components and intended use are well-understood within the context of bioconjugation. The provided protocols and diagrams offer a robust framework for its application in the laboratory, enabling the development of next-generation targeted therapeutics. Further research into the specific properties and applications of this compound will undoubtedly continue to expand its utility in the field.

References

An In-depth Technical Guide on the Role of the Azide Group in Z-D-Dbu(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

The molecule N-α-benzyloxycarbonyl-D-2,4-diaminobutyric acid, with an azide group on the side chain, formally known as Z-D-Dbu(N3)-OH, is a specialized amino acid derivative designed for advanced applications in chemical biology and drug development. The strategic placement of the azide (-N₃) group on the diaminobutyric acid scaffold imparts unique chemical functionalities, making it a versatile building block. This technical guide provides a comprehensive overview of the principal roles of the azide group in this compound, complete with quantitative data, detailed experimental protocols for its key reactions, and visualizations of relevant workflows and mechanisms.

The primary utility of the azide group in this context is twofold:

-

A Bioorthogonal Chemical Handle for "Click Chemistry": The azide group is a key player in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] It is small, metabolically stable, and absent in most biological systems, making it an ideal "handle" for specific chemical ligations.[1] this compound is designed to participate in such reactions, enabling the precise covalent attachment of molecules for applications ranging from fluorescent labeling to the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[2][]

-

A Masked Precursor to a Primary Amine: The azide group can be efficiently and chemoselectively reduced to a primary amine (-NH₂). This functionality allows for the introduction of a reactive amine at a specific position within a peptide or other molecule at a late stage of synthesis, which is particularly useful for constructing complex molecular architectures or for post-synthetic modifications.[4]

The Azide Group as a Bioorthogonal Handle

The most prominent role of the azide group in this compound is its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, specificity, and biocompatibility. This compound is suitable for two main types of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and organisms.

Data Presentation: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, biocompatibility, and the nature of the required reactants.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None (driven by ring strain) |

| Biocompatibility | Limited in live cells due to copper cytotoxicity | High, suitable for in vivo applications |

| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne used) |

| Typical Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |

| Typical Yield | 70 - 95% | 80 - 99% |

| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |

| Key Advantage | Fast kinetics and use of simple, small alkynes. | High biocompatibility (copper-free). |

| Key Disadvantage | Potential for cytotoxicity and side reactions. | Requires bulky and often more expensive cyclooctyne reagents. |

The Azide Group as a Precursor to a Primary Amine

In synthetic chemistry, particularly in peptide synthesis, the azide group serves as a stable, non-basic precursor to a primary amine. This allows for the selective unmasking of an amino group under mild conditions that do not affect other protecting groups commonly used in peptide chemistry. The reduction is typically achieved using phosphines or thiols.

Data Presentation: Common Reagents for Azide Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Trimethylphosphine (PMe₃) | PMe₃, H₂O/Dioxane, Room Temperature, 2 hours | High efficiency, mild conditions. | Volatile and toxic. |

| Tributylphosphine (PBu₃) | PBu₃, H₂O/Dioxane, Room Temperature | Less volatile than PMe₃. | Slower reaction rates compared to PMe₃. |

| Triphenylphosphine (PPh₃) | PPh₃, H₂O/THF | Solid, easy to handle. | Often requires heating; byproduct (TPPO) can be difficult to remove. |

| 1,4-Dithiothreitol (DTT) | DTT, Organic Solvent (DMF, DMSO), Room Temp. | Mild, chemoselective, suitable for biomolecules. | Can be slower than phosphine-based reductions. |

| 1,3-Propanedithiol | Propanedithiol, Base (e.g., DIPEA), DMF | Effective for reducing azides on solid support. | Strong odor. |

| Sodium Borohydride (NaBH₄) / CoCl₂ | NaBH₄, CoCl₂·6H₂O, Water, 25 °C | Uses inexpensive reagents, proceeds in water. | Metal catalyst required. |

Mandatory Visualizations

Caption: Conceptual workflow of bioorthogonal labeling using an azide handle.

Caption: The dual chemical roles of the azide group in this compound.

Caption: General scheme for synthesizing an azido amino acid.

Experimental Protocols

The following are generalized protocols representative of the key reactions involving an azide-functionalized amino acid like this compound. Note: These protocols are illustrative and require optimization for specific substrates and experimental contexts. All work with azides should be performed with appropriate safety precautions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule to a terminal alkyne-containing molecule in solution.

Materials:

-

This compound or other azide-containing substrate.

-

Alkyne-functionalized molecule (e.g., a fluorescent probe).

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in H₂O).

-

Sodium ascorbate solution (e.g., 100 mM in H₂O, freshly prepared).

-

Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in H₂O).

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Degassed solvents.

Procedure:

-

Reactant Preparation: In a microcentrifuge tube, dissolve the azide-containing molecule (1 equivalent) and the alkyne-containing molecule (1.5-2 equivalents) in the reaction buffer.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common. Vortex briefly.

-

Reaction Initiation: Add the catalyst premix to the solution of reactants to achieve a final copper concentration of 50-250 µM.

-

Reduction of Copper: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

-

Purification: Once the reaction is complete, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide to a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

This compound or other azide-containing substrate.

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin).

-

Biocompatible buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Dissolve the azide-containing molecule (1 equivalent) and the cyclooctyne-functionalized molecule (1.5-3 equivalents) in the reaction buffer.

-

Incubation: The reaction is typically performed at room temperature or 37 °C. Gently mix the solution and allow it to react for 2-12 hours. Reaction times are dependent on the specific cyclooctyne used and reactant concentrations.

-

Monitoring: The progress of the reaction can be monitored by LC-MS or by spectroscopic methods if one of the components is fluorescent or has a distinct UV-Vis absorbance.

-

Purification: No catalyst removal is necessary. The final conjugate can be purified from excess starting material by methods appropriate for the product, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: Synthesis of Azido Amino Acid via Diazotransfer

This protocol provides a general method for converting a primary amine on an amino acid to an azide.

Materials:

-

Amine-containing precursor (e.g., Z-D-Dbu(NH₂)-OH).

-

Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Potassium carbonate (K₂CO₃) solution.

-

Solvent system (e.g., a biphasic mixture of H₂O, MeOH, and CH₂Cl₂).

-

Diethyl ether (Et₂O).

-

Hydrochloric acid (HCl).

Procedure:

-

Dissolution: Dissolve the amine-containing precursor in the biphasic solvent mixture.

-

Addition of Reagents: Add a catalytic amount of CuSO₄·5H₂O (approx. 0.01 equivalents) and the diazotransfer reagent ISA·HCl (approx. 3 equivalents).

-

pH Adjustment: Vigorously stir the mixture and adjust the pH of the aqueous phase to ~9 by the dropwise addition of the K₂CO₃ solution. Maintain this pH throughout the reaction.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

-

Workup: Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase. Wash the organic phase with saturated NaHCO₃ solution. Combine all aqueous extracts.

-

Purification: Wash the combined aqueous phase with Et₂O to remove organic impurities. Carefully acidify the aqueous phase to pH 2 with concentrated HCl.

-

Extraction: Extract the acidified aqueous phase with Et₂O. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the azido amino acid product.

Protocol 4: Reduction of Azide to Primary Amine

This protocol describes the reduction of an azide within a protected amino acid or peptide using a phosphine reagent.

Materials:

-

Azide-containing molecule (e.g., this compound).

-

Trimethylphosphine (1 M solution in toluene or THF) or another suitable phosphine.

-

Solvent system (e.g., Dioxane/H₂O mixture).

Procedure:

-

Dissolution: Dissolve the azide-containing substrate in dioxane.

-

Addition of Reagents: Add water (approx. 20-25 equivalents) followed by the trimethylphosphine solution (approx. 8 equivalents).

-

Reaction: Stir the mixture at room temperature for 2 hours. Nitrogen gas (N₂) evolution will be observed.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The product will have a mass that is 26 Da less than the starting material (loss of N₂ and gain of H₂).

-

Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting primary amine can then be used directly in the next synthetic step or purified as required.

References

An In-depth Technical Guide to Z-D-Dbu(N3)-OH: A Non-Canonical Amino Acid Derivative for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Dbu(N3)-OH, a non-canonical amino acid derivative featuring an azide moiety. This derivative is a powerful tool in chemical biology and drug development, primarily utilized for the site-specific modification of peptides and proteins through bioorthogonal "click" chemistry. Its applications are particularly relevant in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Properties and Specifications

This compound, chemically known as N-α-benzyloxycarbonyl-D-γ-azido-α,γ-diaminobutyric acid, is a synthetic amino acid that introduces a bioorthogonal azide handle into a peptide sequence. The D-configuration of the α-carbon can influence the proteolytic stability of the resulting peptide. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, compatible with standard peptide synthesis strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₅O₄ | Inferred from structure |

| Molecular Weight | 293.28 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) and aqueous bases | General observation for similar compounds |

| Purity | >95% (typically) | Supplier dependent |

Synthesis of this compound

-

Starting Material: The synthesis would likely commence with a suitably protected D-glutamic acid derivative, for instance, N-α-Z-D-glutamic acid.

-

Hofmann Rearrangement: The γ-carboxylic acid of the glutamic acid derivative can be converted to a primary amide. Subsequent Hofmann rearrangement, for example using a reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB) in an aqueous medium, would yield the corresponding N-α-Z-D-α,γ-diaminobutyric acid (Z-D-Dab-OH).[1]

-

Azidation of the Side Chain: The final step involves the selective conversion of the γ-amino group to an azide. This can be achieved through a diazo transfer reaction using a reagent such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide in the presence of a copper catalyst.

This proposed pathway provides a general framework. Optimization of reaction conditions, protecting group strategy, and purification methods would be necessary to achieve a high yield of the final product.

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. For the incorporation of a Z-protected amino acid, a Boc-based strategy is more common, but incorporation into an Fmoc-synthesized peptide is also feasible.

Materials:

-

Fmoc-Rink amide resin (or other suitable resin)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% piperidine in DMF

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the remaining amino acids in the sequence.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Workflow for SPPS Incorporation of this compound

Caption: Workflow for incorporating this compound in SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide (e.g., synthesized as in 3.1)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug-linker)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

-

Solvent: DMSO or DMF for dissolving reagents

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-5 mM.

-

Dissolve the alkyne-functionalized molecule in DMSO or DMF to a concentration of 10-50 mM.

-

Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-containing peptide solution.

-

Add the alkyne-functionalized molecule (1.5-2 equivalents relative to the peptide).

-

Add THPTA to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the conjugated product using reverse-phase HPLC or size-exclusion chromatography.

CuAAC Reaction Pathway

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

Azide-containing peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG-drug)

-

Reaction buffer: PBS, pH 7.4

-

Solvent: DMSO or DMF

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF and then dilute into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents).

-

-

Reaction: Mix the peptide and DBCO-reagent solutions.

-

Incubation: Incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on reactant concentrations and the specific strained alkyne used.

-

Purification: Purify the conjugate by HPLC or other suitable chromatographic methods.

Quantitative Data

Specific kinetic data for this compound is not widely published. However, the following tables provide representative data for similar azido-amino acids in SPAAC reactions, which can be used for experimental design.

| Azido Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES, pH 7) | [2] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7) | [2] |

| Azido-containing peptide | DBCO-PEG | 0.34 | [3] |

| para-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~0.07 | [4] |

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the site-specific synthesis of ADCs. By incorporating this non-canonical amino acid into an antibody sequence, a payload can be attached at a defined location via click chemistry. This results in a homogeneous ADC with a precise drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and safety.

Logical Workflow for ADC Synthesis using this compound

Caption: Workflow for site-specific ADC synthesis.

Mass Spectrometry Analysis

Characterization of peptides containing this compound by mass spectrometry is crucial for confirming its incorporation and for sequencing the modified peptide.

Expected Observations:

-

Intact Mass: The monoisotopic mass of the peptide will be increased by the mass of the this compound residue minus the mass of water (C₁₂H₁₃N₅O₃ = 275.1018 Da).

-

Tandem Mass Spectrometry (MS/MS):

-

In collision-induced dissociation (CID), a characteristic neutral loss of N₂ (28.0061 Da) from the azide group is often observed from the precursor ion and fragment ions containing the modification.

-

The fragmentation pattern will otherwise follow predictable peptide backbone cleavages, generating b- and y-type ions. The presence of the modification on a fragment ion will confirm its location in the sequence.

-

Care should be taken during MALDI-MS analysis, as the azide group can be photolabile. Using a matrix like sinapinic acid, which has a strong absorbance at the laser wavelength (e.g., 337 nm), can help to minimize photodegradation.

-

This technical guide provides a foundational understanding of this compound for its application in research and development. Due to the limited availability of data specific to this compound, some information has been extrapolated from closely related molecules. Researchers are encouraged to perform appropriate analytical characterization and optimization for their specific applications.

References

- 1. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-D-Dbu(N3)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-D-Dbu(N3)-OH

This compound, with the IUPAC name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative that serves as a valuable reagent in the field of click chemistry. Its structure incorporates an azide moiety (-N₃), which is a key functional group for bioorthogonal ligation reactions. The azide group is compact, metabolically stable, and exhibits highly selective reactivity with alkyne partners, making it an ideal tool for the precise chemical modification of biomolecules.[1][2]

This guide provides a comprehensive overview of the application of this compound in the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are characterized by their high efficiency, specificity, and biocompatibility, rendering them suitable for a wide array of applications, from fluorescent labeling to the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).

Core Principles of this compound in Click Chemistry

This compound is utilized as a building block to introduce an azide handle into peptides, proteins, or other molecules of interest. Once incorporated, this azide group can undergo highly specific cycloaddition reactions with molecules containing an alkyne group, forming a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source.[5] This reaction is known for its rapid kinetics and high yields. The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) catalyst and enhance reaction efficiency.

Figure 1: Simplified CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.

Figure 2: Simplified SPAAC Reaction Mechanism.

Data Presentation: Representative Click Chemistry Performance

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize typical performance characteristics for CuAAC and SPAAC reactions with similar azido-containing reagents. This data is intended to provide a comparative baseline for experimental design.

Table 1: Representative Performance of CuAAC Reactions

| Parameter | Typical Value/Range | Notes |

| Reaction Yield | > 90% | Highly efficient conversion to the triazole product. |

| Reaction Time | 1 - 4 hours | Can be faster with optimized catalyst and ligand concentrations. |

| Temperature | Room Temperature | Mild reaction conditions are a key advantage. |

| Solvent | Aqueous buffers, DMSO, DMF | Tolerant of a wide range of solvents. |

| Copper Catalyst | 0.1 - 5 mol% | Typically used in catalytic amounts. |

| Reducing Agent | 10 - 50 mol% | e.g., Sodium Ascorbate, used to maintain Cu(I) state. |

Table 2: Representative Performance of SPAAC Reactions

| Parameter | Typical Value/Range | Notes |

| Reaction Yield | > 85% | Generally high, but can be dependent on the specific cyclooctyne. |

| Reaction Time | 1 - 24 hours | Kinetics are dependent on the ring strain of the cyclooctyne. |

| Temperature | Room Temperature to 37 °C | Well-suited for physiological conditions. |

| Solvent | Aqueous buffers, Organic Solvents | Highly biocompatible reaction conditions. |

| Reactant Ratio | 1:1 to 1:1.5 (Azide:Cyclooctyne) | Often used in near-stoichiometric amounts. |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with an azide-containing molecule such as this compound. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to a peptide or protein containing this compound.

Materials:

-

Azide-functionalized biomolecule (e.g., peptide with this compound)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA or TBTA ligand stock solution (e.g., 50 mM in water or DMSO/water)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO (if needed for solubility)

Procedure:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the alkyne-functionalized molecule from a stock solution to achieve a 1.5 to 5-fold molar excess over the azide.

-

In a separate microcentrifuge tube, prepare the catalyst premix. Add the copper(II) sulfate stock solution to the ligand stock solution in a 1:5 molar ratio (Cu:ligand). Vortex briefly and let it stand for 2-3 minutes.

-

Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.25-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol details the copper-free conjugation of a DBCO-functionalized molecule to a peptide or protein containing this compound.

Materials:

-

Azide-functionalized biomolecule (e.g., peptide with this compound)

-

DBCO-functionalized molecule (e.g., DBCO-PEG-biotin, DBCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO, if needed)

Procedure:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

-

Add the DBCO-functionalized molecule from a stock solution (typically in DMSO) to the reaction mixture. A 1.1 to 3-fold molar excess of the DBCO reagent is commonly used.

-

Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecule (typically <10%).

-

Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentrations used.

-

Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Once the reaction is complete, purify the conjugate using standard biochemical techniques to remove any unreacted DBCO reagent.

Application Workflow: Synthesis of a Site-Specific Antibody-Drug Conjugate (ADC)

This compound can be a critical component in the synthesis of homogenous ADCs, where a cytotoxic payload is attached to a specific site on a monoclonal antibody. This site-specific conjugation can lead to improved therapeutic efficacy and safety profiles. The following workflow illustrates this process, targeting a generic cell surface receptor like HER2.

Figure 3: Experimental Workflow for Site-Specific ADC Synthesis and Action.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its azide functionality provides a bioorthogonal handle for the precise and efficient attachment of a wide range of molecules via click chemistry. Both CuAAC and SPAAC offer robust methods for bioconjugation, with the choice of reaction depending on the specific requirements of the application, particularly the tolerance for a copper catalyst. The ability to incorporate this compound into biomolecules opens up numerous possibilities for creating advanced therapeutics, diagnostic agents, and research tools with well-defined structures and improved performance characteristics.

References

- 1. synthesis-of-azido-acids-and-their-application-in-the-preparation-of-complex-peptides - Ask this paper | Bohrium [bohrium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Azido-Functionalized Amino Acids in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functionalities into biomolecules has revolutionized our ability to study and manipulate cellular processes. Among the plethora of tools available, azido-functionalized amino acids have emerged as a cornerstone of chemical biology, offering a powerful and versatile handle for a wide array of biochemical applications. The azide group, being small, bio-orthogonal, and stable under physiological conditions, serves as an ideal chemical reporter for tracking, visualizing, and quantifying proteins and their interactions within the complex milieu of the cell. This in-depth technical guide provides a comprehensive overview of the core applications of azido-functionalized amino acids, complete with detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to aid in experimental design.

Core Applications: A Triumvirate of Versatility

The utility of azido-functionalized amino acids stems from their ability to participate in highly specific and efficient bioorthogonal reactions. These reactions, which occur without interfering with native biological processes, form the basis of three major applications:

-

Metabolic Labeling of Nascent Proteins: By introducing azido-containing analogues of natural amino acids, such as L-azidohomoalanine (AHA) as a surrogate for methionine, researchers can specifically tag newly synthesized proteins. This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal profiling of the proteome in response to various stimuli.[1][2][3]

-

Peptide and Protein Modification via "Click Chemistry": The azide group is a key participant in the Nobel Prize-winning "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions enable the covalent attachment of a wide range of reporter molecules, including fluorophores, biotin tags, and drug molecules, to azide-labeled proteins with exceptional specificity and efficiency.

-

Mapping Protein-Protein Interactions through Photo-Crosslinking: Azido-functionalized amino acids, particularly photoactivatable derivatives like p-azido-L-phenylalanine (pAzpa), can be used to capture transient and stable protein-protein interactions in their native cellular environment. Upon photoactivation with UV light, the azido group forms a highly reactive nitrene intermediate that covalently crosslinks with nearby interacting partners, allowing for their subsequent identification by mass spectrometry.

Quantitative Data for Experimental Design

The efficiency of bioorthogonal reactions is a critical factor in the success of experiments utilizing azido-functionalized amino acids. The following tables summarize key quantitative data for the most common ligation and cycloaddition reactions.

Table 1: Staudinger Ligation Yields for Peptide Synthesis

| Azido Amino Acid at Ligation Site | Phosphine Reagent | Solvent System | Reaction Time (hours) | Isolated Yield (%) | Reference |

| Azido-glycine | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | 12-24 | >90 | |

| Non-glycyl azido acids | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | 12-24 | <50 (due to aza-Wittig side reaction) | |

| Various azido amino acids | Resin-supported phosphinothiol | Not specified | Not specified | Quantitative |

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reagent | Azide Reactant | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | Not specified | ~0.3 - 1.0 | |

| Bicyclononyne (BCN) | Benzyl azide | Not specified | ~0.14 | |

| Azabenzocyclooctyne (ADIBO) | Primary azide | Not specified | ~0.90 |

Table 3: Metabolic Labeling Efficiency of Methionine Analogs

| Methionine Analog | System | Key Feature | Labeling Efficiency | Reference |

| L-Azidohomoalanine (AHA) | Mammalian cells | Requires methionine-depleted media for efficient incorporation. | Less efficient than methionine. | |

| Azidonorleucine (ANL) | E. coli with mutant MetRS | Requires engineered methionyl-tRNA synthetase (MetRS) for incorporation, allowing for cell-selective labeling. | Superior to wild-type MetRS for ANL incorporation. | |

| β-Ethynylserine (β-ES) | Mammalian cells | Efficiently incorporated in complete media without the need for amino acid depletion. | Comparable number of newly synthesized proteins identified as BONCAT with HPG. |

Experimental Protocols

This section provides detailed methodologies for the key experiments described in this guide.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins using BONCAT

This protocol describes the labeling of nascent proteins in cultured mammalian cells using L-azidohomoalanine (AHA).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA) solution (100 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne or fluorophore-alkyne for click chemistry

-

Click chemistry reaction buffer (e.g., TBTA ligand, copper(II) sulfate, TCEP)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%).

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with methionine-free DMEM supplemented with 10% dFBS. Incubate for 30-60 minutes to deplete the intracellular methionine pool.

-

AHA Labeling: Replace the starvation medium with methionine-free DMEM supplemented with 10% dFBS and the desired final concentration of AHA (typically 25-50 µM). Incubate for the desired labeling period (e.g., 1-4 hours).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).

-

Click Chemistry: To the cell lysate, add the biotin-alkyne or fluorophore-alkyne, copper(II) sulfate, TBTA ligand, and a reducing agent like TCEP. Incubate at room temperature for 1 hour.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as affinity purification (for biotin-alkyne) or fluorescence imaging/SDS-PAGE analysis (for fluorophore-alkyne).

Protocol 2: Site-Specific Incorporation of p-Azido-L-Phenylalanine (pAzF)

This protocol describes the incorporation of the photo-crosslinkable amino acid p-azido-L-phenylalanine (pAzF) into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired site.

-

pEVOL plasmid encoding the engineered pAzF-specific aminoacyl-tRNA synthetase and its cognate tRNA.

-

LB medium and agar plates with appropriate antibiotics.

-

p-Azido-L-phenylalanine (pAzF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Procedure:

-

Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli cells. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add pAzF to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). Immediately after, induce the expression of the target protein by adding IPTG to a final concentration of 0.2-0.5 mM.

-

Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-18 hours with shaking.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing pAzF using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 3: Traceless Staudinger Ligation for Peptide Synthesis

This protocol outlines the ligation of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal α-azido acid.

Materials:

-

Peptide 1 with a C-terminal (diphenylphosphino)methanethiol thioester.

-

Peptide 2 with an N-terminal α-azido acid.

-

Anhydrous solvent (e.g., THF/H₂O 3:1).

Procedure:

-

Reaction Setup: Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the anhydrous solvent. Typical concentrations are in the range of 10-50 mM.

-

Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the ligation by analytical HPLC and mass spectrometry.

-

Purification: Upon completion, purify the ligated peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Pathways

To facilitate the understanding and implementation of these techniques, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be interrogated using azido-functionalized amino acids.

References

- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 5. pubs.acs.org [pubs.acs.org]

Z-D-Dbu(N3)-OH: A Technical Guide to its Synthesis, Background, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Dbu(N3)-OH, with the IUPAC name (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid, is a synthetic amino acid derivative that has emerged as a critical building block in the field of bioconjugation and targeted therapeutics. Its unique structure, featuring a terminal azide group, a carbobenzyloxy (Z) protected amine, and a carboxylic acid, makes it an invaluable tool for the precise chemical modification of biomolecules. This is particularly true in the burgeoning field of Antibody-Drug Conjugates (ADCs), where it serves as a key component in the linker technology that connects potent cytotoxic payloads to tumor-targeting antibodies. The azide functionality allows for highly efficient and specific "click chemistry" reactions, ensuring the creation of stable and well-defined bioconjugates.

While a singular discovery paper for this compound is not readily identifiable in the public literature, its development is a logical progression from established principles in amino acid synthesis and the rise of bioorthogonal chemistry. This guide provides an in-depth overview of its background, a detailed plausible synthesis protocol, and its role in the development of next-generation biotherapeutics.

Core Properties and Data Presentation

The fundamental properties of this compound are summarized below. As this compound is primarily a commercially available building block, detailed experimental data such as reaction yields for its synthesis are not consistently published. The provided synthesis protocol is based on established chemical transformations for similar molecules.

| Property | Value |

| IUPAC Name | (3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid |

| CAS Number | 1931958-82-5 |

| Molecular Formula | C12H14N4O4 |

| Molecular Weight | 278.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Key Functional Groups | Azide (-N3), Carboxylic Acid (-COOH), Z-protected Amine (-NHZ) |

Synthesis Background and Experimental Protocols

The synthesis of this compound can be logically approached from readily available chiral starting materials such as D-glutamic acid or D-aspartic acid. The following represents a plausible and detailed multi-step synthetic route based on well-established organic chemistry principles.

Plausible Synthetic Pathway from D-Glutamic Acid

The overall strategy involves the selective protection of functional groups, reduction of a carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, displacement with azide, and final deprotection.

dot

Caption: Plausible synthetic pathway for this compound from D-Glutamic Acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-protection of D-Glutamic Acid

-

Reaction: Dissolve D-Glutamic acid (1 eq) in 2 M NaOH (aq) at 0°C.

-

Add Benzyl chloroformate (Z-Cl, 1.1 eq) and 2 M NaOH solution dropwise simultaneously to maintain a pH between 9-10.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield Z-D-Glu-OH.

Step 2: Side-chain Esterification

-

Reaction: Suspend Z-D-Glu-OH (1 eq) in tert-butanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Z-D-Glu(OtBu)-OH.

Step 3: Selective Reduction of the α-Carboxylic Acid

-

Reaction: Dissolve Z-D-Glu(OtBu)-OH (1 eq) in anhydrous THF and cool to -15°C.

-

Add N-methylmorpholine (1 eq) followed by ethyl chloroformate (1 eq). Stir for 15 minutes.

-

Filter the resulting precipitate and add the filtrate to a solution of sodium borohydride (2 eq) in water at 0°C.

-

Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

-

Work-up: Quench the reaction by adding 1 M HCl until pH 2-3.

-

Extract with ethyl acetate, dry the organic layer, and concentrate to yield the corresponding alcohol derivative.

Step 4: Activation of the Primary Alcohol

-

Reaction: Dissolve the alcohol intermediate (1 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir at 0°C for 2-4 hours.

-

Work-up: Dilute with DCM, wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate in vacuo to obtain the mesylated intermediate. Use immediately in the next step.

Step 5: Azide Displacement

-

Reaction: Dissolve the mesylated intermediate (1 eq) in anhydrous DMF.

-

Add sodium azide (NaN3, 3 eq) and stir the mixture at 60-70°C overnight.

-

Work-up: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected azide intermediate.

Step 6: Deprotection of the tert-Butyl Ester

-

Reaction: Dissolve the protected azide intermediate (1 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) at 0°C.

-

Stir at room temperature for 1-2 hours until the reaction is complete.

-

Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA.

-

Triturate the crude product with diethyl ether to afford this compound as a solid.

Role in Antibody-Drug Conjugates and Signaling Pathways

This compound is a key reagent for constructing linkers used in ADCs. The azide group provides a bioorthogonal handle for attaching a cytotoxic payload via "click chemistry."

Click Chemistry Conjugation

The azide group of this compound can react with an alkyne-functionalized molecule in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable 1,4-disubstituted triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) and is ideal for biological systems where copper toxicity is a concern.

dot

Caption: Click chemistry reactions involving azido-functionalized linkers.

Mechanism of Action of an ADC Utilizing an Azido-Linker

An ADC constructed using this compound as part of its linker would follow a general mechanism of action that ultimately leads to cancer cell death. The specific signaling pathways affected are determined by the cytotoxic payload.

dot

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Common cytotoxic payloads used in ADCs and their targeted pathways include:

-

Auristatins (e.g., MMAE): These are potent anti-mitotic agents that inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

-

Maytansinoids (e.g., DM1): These also disrupt microtubule assembly, causing cell cycle arrest and apoptosis.

-

Calicheamicins: These are DNA-damaging agents that cause double-strand DNA breaks, inducing apoptosis.

The signaling pathways ultimately activated by these payloads converge on the intrinsic or extrinsic apoptotic pathways, involving caspases and other pro-apoptotic proteins.

Conclusion

This compound represents a sophisticated and essential chemical tool for researchers in drug development and chemical biology. Its azido functionality is perfectly suited for modern bioconjugation techniques, enabling the construction of homogenous and stable ADCs. While its specific discovery history is not prominently documented, its synthesis is achievable through established methodologies in amino acid chemistry. The continued development of ADCs targeting a range of cancers ensures that building blocks like this compound will remain at the forefront of innovative therapeutic design.

An In-Depth Technical Guide to Z-D-Dbu(N3)-OH for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of Z-D-Dbu(N3)-OH, a versatile tool in the field of bioconjugation. This compound is an unnatural amino acid derivative containing a terminal azide group, which serves as a bioorthogonal handle for the precise chemical modification of peptides, proteins, and other biomolecules. Its primary application lies in the construction of antibody-drug conjugates (ADCs) and other complex bioconjugates through "click chemistry".

Core Features and Chemical Properties

This compound, systematically named (S)-3-amino-4-azidobutanoic acid with a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, is a valuable reagent for introducing an azide functionality at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group is exceptionally stable under typical physiological conditions and does not react with naturally occurring functional groups in biomolecules, ensuring its bioorthogonality.

The key utility of the azide moiety is its ability to undergo highly efficient and specific cycloaddition reactions with alkynes. This allows for the covalent attachment of a wide array of molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains, to the target biomolecule.

| Property | Value | Source |

| Molecular Formula | C12H14N4O4 | [1] |

| Molecular Weight | 278.26 g/mol | [2] |

| CAS Number | 1931958-82-5 | [2] |

| Solubility | 10 mM in DMSO | [2] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Bioconjugation Reactions

This compound is a versatile building block that can be utilized in the two major types of azide-alkyne cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide on the Dbu residue and a terminal alkyne on the molecule to be conjugated.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole linkage.[3]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its faster kinetics in in vitro applications, while SPAAC is the preferred method for conjugations in the presence of live cells or organisms.

Experimental Protocols

While specific reaction conditions should be optimized for each unique bioconjugation, the following provides a general framework for the incorporation of this compound into a peptide and subsequent conjugation.

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF.

-

Add DIPEA (3-6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-containing peptide (purified)

-

Alkyne-functionalized molecule (e.g., drug, fluorophore)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (for dissolving hydrophobic molecules)

Procedure:

-

Dissolution: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS). Hydrophobic molecules can be pre-dissolved in a minimal amount of DMSO.

-

Ligand and Copper Addition: Add the copper-coordinating ligand (e.g., TBTA) to the reaction mixture, followed by the addition of CuSO4.

-

Initiation: Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or RP-HPLC, to remove unreacted components and the catalyst.

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-containing peptide (purified)

-

Strained alkyne-functionalized molecule (e.g., DBCO-drug, BCN-fluorophore)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (for dissolving hydrophobic molecules)

Procedure:

-

Dissolution: Dissolve the azide-containing peptide and the strained alkyne-functionalized molecule in a suitable buffer.

-

Incubation: Mix the two components and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the bioconjugate using a suitable chromatographic method.

Quantitative Data

Quantitative data for bioconjugation reactions are highly dependent on the specific substrates, reaction conditions, and analytical methods used. The following tables provide representative data for typical CuAAC and SPAAC reactions.

Table 1: Representative Reaction Parameters for CuAAC

| Parameter | Value |

| Reactant Concentration | 1-10 mM |

| Copper(II) Sulfate | 0.1-1 eq. |

| Sodium Ascorbate | 1-5 eq. |

| Ligand (e.g., TBTA) | 0.1-1 eq. |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Table 2: Representative Reaction Parameters for SPAAC

| Parameter | Value |

| Reactant Concentration | 0.1-5 mM |

| Reaction Temperature | 25-37 °C |

| Reaction Time | 1-24 hours |

| Typical Yield | >85% |

Visualizing Bioconjugation Workflows

The following diagrams illustrate the logical flow of incorporating this compound into a biomolecule and the subsequent conjugation steps.

Caption: Workflow for peptide synthesis and bioconjugation.

Caption: ADC mechanism of action conceptual pathway.

References

Z-D-Dbu(N3)-OH: A Technical Guide to a Key Bioorthogonal Linker in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-D-Dbu(N3)-OH, an azido-functionalized amino acid derivative that serves as a critical building block in modern biochemical research. Its primary utility lies in the realm of bioconjugation, particularly through "click chemistry," enabling the precise, site-specific linkage of molecules. This document details the physicochemical properties of this compound, its mechanism of action in bioorthogonal reactions, and its significant applications, with a special focus on the construction of Antibody-Drug Conjugates (ADCs). Included are generalized experimental protocols for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, alongside structured data tables and workflow diagrams to facilitate its practical application in the laboratory.

Introduction to this compound

This compound, with the systematic name (3R)-4-Azido-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid, is a non-canonical amino acid derivative featuring a terminal azide group. This functional group is the cornerstone of its utility, allowing it to participate in highly efficient and specific bioorthogonal reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to the field of "click chemistry," a class of reactions known for their reliability, high yield, and compatibility with biological systems.

The primary application of this compound is as a linker component. In complex biomolecular architectures like ADCs, it can be incorporated into a linker structure, providing a reactive handle (the azide) for the subsequent attachment of a payload, such as a cytotoxic drug. This enables the creation of precisely defined bioconjugates with a controlled drug-to-antibody ratio (DAR), a critical factor for therapeutic efficacy and safety.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

| Property | Value |

| Systematic Name | (3R)-4-Azido-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid |

| CAS Number | 1931958-82-5 |

| Molecular Formula | C₁₂H₁₄N₄O₄ |

| Molecular Weight | 278.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |

| Reactive Group | Azide (-N₃) |

| Protecting Group | Carboxybenzyl (Z) |

Mechanism of Action in Bioorthogonal Chemistry

The relevance of this compound in biochemical research is intrinsically linked to the capabilities of its azide group in click chemistry. This allows for the covalent ligation of this compound-containing molecules to molecules bearing a terminal alkyne or a strained cyclooctyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust covalent linkage between the two molecules. The reaction is known for its rapid kinetics and high yields in both aqueous and organic solvents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain of the cyclooctyne. This reaction also forms a stable triazole linkage.

The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC often favored for in vitro conjugations due to its faster kinetics, while SPAAC is the preferred method for live-cell labeling and in vivo applications.

Applications in Biochemical Research

The ability to create stable and specific covalent linkages makes this compound a versatile tool in several areas of biochemical research.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the synthesis of ADC linkers. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be incorporated into a linker payload system, where the azide group allows for the final "click" conjugation to an alkyne-modified antibody. This approach facilitates the production of homogeneous ADCs with a precise DAR.

The logical workflow for constructing an ADC using a this compound-containing linker is depicted below.

Proteomics and Activity-Based Protein Profiling (ABPP)

In proteomics, this compound can be used to create chemical probes to study protein function. For instance, an inhibitor or substrate of a specific enzyme could be functionalized with this compound. After incubation with a proteome, the azide-tagged probe that has covalently bound to its target can be "clicked" to a reporter tag (e.g., biotin or a fluorophore) bearing an alkyne. This allows for the enrichment and subsequent identification of the target protein by mass spectrometry.

Experimental Protocols

The following sections provide generalized protocols for CuAAC and SPAAC reactions. It is important to note that these are starting points and will likely require optimization for specific molecules and experimental conditions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an azide-containing molecule (such as a this compound functionalized peptide) to an alkyne-containing biomolecule.

Materials:

-

Azide-functionalized molecule (e.g., peptide containing this compound)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare the catalyst solution by adding the copper(II) sulfate and the ligand.

-

Just before initiating the reaction, add the sodium ascorbate to the catalyst solution to reduce Cu(II) to the active Cu(I) species.

-

Add the catalyst solution to the solution containing the azide and alkyne molecules.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

-

Once the reaction is complete, the desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for conjugations in biological systems or when avoiding copper is necessary.

Materials:

-

Azide-functionalized molecule (e.g., a protein labeled with a this compound containing probe)

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)

-

Biocompatible buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-